Ginsenoyne E
CAS No.: 126146-63-2
Cat. No.: VC3925176
Molecular Formula: C17H22O2
Molecular Weight: 258.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 126146-63-2 |
|---|---|
| Molecular Formula | C17H22O2 |
| Molecular Weight | 258.35 g/mol |
| IUPAC Name | 8-(3-heptyloxiran-2-yl)oct-1-en-4,6-diyn-3-one |
| Standard InChI | InChI=1S/C17H22O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h4,16-17H,2-3,5-7,10,13-14H2,1H3 |
| Standard InChI Key | WIONCQLWGYLTME-UHFFFAOYSA-N |
| SMILES | CCCCCCCC1C(O1)CC#CC#CC(=O)C=C |
| Canonical SMILES | CCCCCCCC1C(O1)CC#CC#CC(=O)C=C |
Introduction
Chemical Identity and Nomenclature
Molecular Formula and Structural Features
Ginsenoyne E is classified as a polyacetylene derivative with the molecular formula and a molecular weight of 258.35 g/mol . Its IUPAC name, 8-(3-heptyloxiran-2-yl)oct-1-en-4,6-diyn-3-one, reflects the presence of an epoxy ring (oxirane), conjugated triple bonds (diyn), and an α,β-unsaturated ketone (enone) . The compound’s structure includes a 17-carbon chain with a heptyl-substituted oxirane at position 8, a conjugated diyne system at positions 4 and 6, and a terminal enone group at position 3 .
Synonyms and Registry Identifiers
Ginsenoyne E is cataloged under multiple identifiers, including CAS Registry Number 126146-63-2, PubChem CID 5320336, and ChEBI ID 173842 . Additional synonyms include PQ 3 and 3-oxopanaxydol, the latter indicating its structural relationship to panaxydol, a related polyacetylene from Panax ginseng .
Table 1: Key Identifiers for Ginsenoyne E
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 126146-63-2 | PubChem |
| PubChem CID | 5320336 | PubChem |
| Molecular Formula | NIST | |
| Molecular Weight | 258.35 g/mol | PubChem |
| ChEBI ID | 173842 | PubChem |
Isolation and Discovery
Source and Extraction
Ginsenoyne E was first isolated in 1991 from the hexane extract of Panax ginseng roots alongside four structurally analogous compounds: ginsenoynes A–D . The extraction protocol involved sequential chromatography on silica gel, yielding a pale yellow oil characterized by specific optical activity () . This method contrasts with polar fraction isolation techniques used for ginsenosides, underscoring the compound’s lipophilic nature .
Structural Relationship to Other Polyacetylenes
The ginsenoyne family shares a common backbone of conjugated triple bonds and epoxy groups but differs in side-chain substitutions. For example, ginsenoyne A features a 16-carbon chain with a terminal diene, while ginsenoyne E incorporates a heptyl-oxirane moiety . These structural variations correlate with differences in bioactivity, as observed in cytotoxicity assays against leukemia cell lines .
Structural Elucidation and Stereochemistry
Spectroscopic Analysis
The structure of ginsenoyne E was determined using UV, IR, -NMR, -NMR, and mass spectrometry. Key spectral data include:
-
UV (MeOH): 208, 261, 276, 292 nm (conjugated enone and diyne systems) .
-
IR (KBr): 2236 cm (C≡C stretch), 1644 cm (C=O stretch), 1612 cm (C=C stretch) .
-
-NMR: δ 6.58 (dd, Hz, H-1), 5.85 (d, Hz, H-2), 4.90 (br d, Hz, H-3) .
Absolute Configuration
The stereochemistry of the oxirane ring in ginsenoyne E was assigned as 2R,3S through chemical correlation and comparison with synthetic analogs . This configuration influences the compound’s biological interactions, as evidenced by its reduced cytotoxicity compared to panaxydol derivatives .
Spectral Data and Analytical Characterization
Mass Spectrometry
High-resolution electron ionization mass spectrometry (HR-EIMS) confirmed the molecular formula with a base peak at m/z 55 and significant fragments at m/z 103 and 132 . The fragmentation pattern aligns with cleavage at the enone and epoxy groups, yielding diagnostic ions for structural verification .
Table 2: Key GC-MS Data for Ginsenoyne E
| Parameter | Value | Instrumentation |
|---|---|---|
| Column | HP-5MS | Capillary GC |
| Retention Index | 2160 | NIST |
| Temperature Program | 60°C → 210°C → 280°C | He carrier gas |
Nuclear Magnetic Resonance (NMR)
The -NMR spectrum of ginsenoyne E reveals 17 carbons, including one carbonyl (δ 194.2), two oxygen-bearing methines (δ 62.1, 58.7), and four acetylenic carbons (δ 78.3–84.5) . The - COSY and HMBC correlations confirmed the connectivity of the oxirane and enone moieties .
Analytical Methods and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS)
Ginsenoyne E is routinely analyzed using non-polar columns (e.g., HP-5MS) with helium carrier gas. The compound elutes at a retention index of 2160 under a temperature gradient from 60°C to 280°C . This method enables precise quantification in plant extracts and biological matrices .
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection at 260 nm is employed for purity assessment. Optimal separation is achieved using C18 columns and acetonitrile-water gradients, with a retention time of 22.3 minutes under standardized conditions .
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